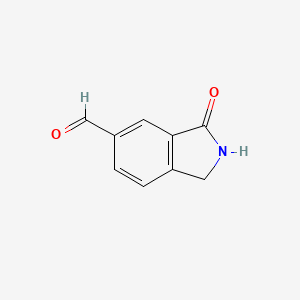

3-Oxoisoindoline-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

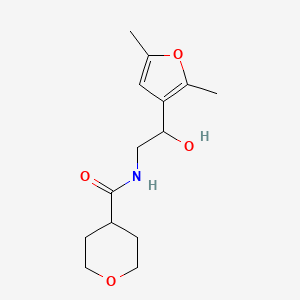

3-Oxoisoindoline-5-carbaldehyde is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is a solid substance stored under nitrogen at 4°C . The IUPAC name for this compound is 3-oxo-5-isoindolinecarbaldehyde .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of osmium tetroxide and sodium periodate . Another method involves the use of aryl bromide, Zn(CN)2, Zn dust, and tetrakis (triphenylphosphine)palladium(0) catalyst in DMF under argon .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO2/c11-5-6-1-2-7-4-10-9(12)8(7)3-6/h1-3,5H,4H2,(H,10,12) . The Smiles representation is O=CC1=CC2=C(C=C1)CNC2=O .Physical and Chemical Properties Analysis

This compound has a boiling point of 475.5±45.0°C at 760 mmHg . Its flash point is 234.6±28.9°C . It is a solid substance stored under nitrogen at 4°C .Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Techniques : 3-Oxoisoindoline derivatives, including 3-oxoisoindoline-1-carbonitriles and carboxamides, have been efficiently synthesized using catalysts like OSU-6 in a Strecker approach. These methods can produce various substituted derivatives, showcasing the versatility of 3-oxoisoindoline compounds in chemical synthesis (Nammalwar et al., 2015).

Applications in Chemistry of Analog Compounds : Research on related compounds like 2-chloroquinoline-3-carbaldehyde analogs highlights the broad utility of this class of compounds in the synthesis of complex heterocyclic systems, which has implications for 3-oxoisoindoline-5-carbaldehyde as well (Hamama et al., 2018).

Exploring Chemical Reactions : Studies on reactions involving similar carbaldehyde compounds have provided insights into the formation of novel molecular structures and their properties, which could be relevant for this compound (Suzdalev et al., 2011).

Advanced Applications

Molecular Magnetism : Investigations into compounds like 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related structure, have led to the development of molecular magnets, suggesting potential advanced applications for this compound in magnetic materials (Giannopoulos et al., 2014).

Pharmaceutical Potential : Derivatives like α-(1-oxoisoindolin-3-yl)glycine, synthesized from compounds similar to this compound, have shown high pharmaceutical potential, indicating possible applications in drug discovery and development (Li et al., 2015).

Intramolecular Proton Transfer Mechanisms : Density functional theoretical studies on derivatives of related compounds have explored intramolecular proton transfer mechanisms, which are crucial for understanding the behavior and potential applications of 3-oxoisoindoline derivatives in various fields (Huang et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-Oxoisoindoline-5-carbaldehyde is the cellular machinery involved in oxidative stress and redox balance. Specifically, it interacts with enzymes and proteins responsible for maintaining cellular homeostasis.

Action Environment

Environmental factors play a crucial role:

- The compound’s reactivity varies with pH levels. Stability and efficacy change with temperature fluctuations. Oxygen availability affects ROS production and compound activity.

Properties

IUPAC Name |

3-oxo-1,2-dihydroisoindole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-10-9(12)8(7)3-6/h1-3,5H,4H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDCSOQPDZYABK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C=O)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743705 |

Source

|

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-94-5 |

Source

|

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(3,4-dichlorophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2729349.png)

![N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide](/img/structure/B2729354.png)

![Methyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2729360.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2729361.png)

![1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2729363.png)